An In-Depth Technical Guide to 2,3-Dichloro-4-nitroaniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2,3-Dichloro-4-nitroaniline: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 2,3-dichloro-4-nitroaniline. While not a widely commercialized compound, its unique substitution pattern presents it as a valuable, albeit niche, building block in modern organic synthesis. This document provides an in-depth analysis of its properties, a robust synthesis strategy, potential applications derived from its structural features, and essential safety protocols.
Section 1: Core Profile and Physicochemical Properties
2,3-Dichloro-4-nitroaniline, identified by the CAS Number 69951-03-7 , is an aromatic compound characterized by a benzene ring substituted with two adjacent chlorine atoms, an amino group, and a nitro group.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential utility as a precursor in multi-step syntheses.
The ortho-dichloro substitution creates significant steric hindrance and electronic effects, influencing the reactivity of the adjacent amino group and the aromatic ring itself. The nitro and amino groups, positioned para to each other, create a strong electronic push-pull system, which is a key feature for its potential use in the synthesis of dyes and electro-active materials.[1][3]
While extensive experimental data for this specific isomer is not widely published, its properties can be estimated from computational models and comparison with structurally related compounds.
Table 1: Physicochemical Properties of 2,3-Dichloro-4-nitroaniline
| Property | Value | Source |
| CAS Number | 69951-03-7 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 207.01 g/mol | [1][2] |
| IUPAC Name | 2,3-dichloro-4-nitroaniline | [2] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from isomers[4][5] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | Expected to have low solubility in water but higher solubility in organic solvents like DMSO, acetone, and ethanol.[6] | Inferred from isomers[4][6] |
| XLogP3 | 2.3 | [2] |
| Topological Polar Surface Area | 71.8 Ų | [2] |
Section 2: Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to 2,3-dichloro-4-nitroaniline is the electrophilic nitration of 2,3-dichloroaniline.[1] The reaction conditions must be carefully controlled to achieve selective mono-nitration at the C4 position, which is activated by the amino group, and to prevent the formation of unwanted isomers or di-nitrated byproducts.
Mechanistic Rationale
The directing effects of the substituents on the 2,3-dichloroaniline ring are paramount. The amino group (-NH₂) is a powerful ortho-, para-director and activating group. The two chlorine atoms are deactivating but also ortho-, para-directing. The position para to the amino group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack. The nitration is typically performed in a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).
Representative Synthesis Protocol
Disclaimer: This protocol is a representative procedure based on standard chemical principles for nitration of anilines. It must be performed by trained personnel with appropriate safety precautions in a laboratory setting.
Objective: To synthesize 2,3-dichloro-4-nitroaniline from 2,3-dichloroaniline.
Materials:
-
2,3-dichloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 2,3-dichloroaniline (1.0 eq.) to pre-chilled concentrated sulfuric acid (3-4 volumes) while maintaining the temperature below 10°C in an ice-salt bath. Stir until all the aniline has dissolved to form the anilinium sulfate salt.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (1 volume) in an ice bath.
-
Nitration: Cool the aniline solution to 0-5°C. Add the nitrating mixture dropwise from the dropping funnel over 30-60 minutes. The causality here is critical: slow, dropwise addition is essential to control the exotherm of the reaction and prevent over-nitration or degradation. The temperature must be rigorously maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product, which is less soluble in the aqueous acidic medium.
-
Neutralization and Isolation: The resulting yellow precipitate is isolated by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be further washed with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
-
Purification: The crude solid is dried and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 2,3-dichloro-4-nitroaniline.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,3-dichloro-4-nitroaniline.
Section 3: Applications in Synthetic Chemistry
While specific examples in the synthesis of commercial drugs are not prominent in public literature, the molecular architecture of 2,3-dichloro-4-nitroaniline makes it a potentially valuable intermediate for creating complex molecules.[1][3] Its utility stems from the ability to selectively modify its three functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2,3-dichloro-1,4-diaminobenzene. This resulting vicinal diamine is a classic precursor for forming heterocyclic rings, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry.
-
Modification of the Amino Group: The existing amino group can undergo a variety of reactions, including acylation, alkylation, or serve as a nucleophile in substitution reactions.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate. It can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions, allowing for extensive diversification of the aromatic core.
Potential Synthetic Transformations Diagram
Caption: Potential synthetic utility of 2,3-dichloro-4-nitroaniline.
Section 4: Analytical Characterization and Quality Control
Table 2: Predicted/Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the two coupled aromatic protons. A broad singlet for the -NH₂ protons (shift is solvent dependent). |
| ¹³C NMR | Six distinct signals for the aromatic carbons. Shifts will be influenced by the strong electron-withdrawing and donating groups. A 13C NMR spectrum has been cited on PubChem but data is not available.[2] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (approx. 1500-1550 and 1330-1370 cm⁻¹), C=C stretching in the aromatic ring (approx. 1450-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 206. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with a ratio of approx. 9:6:1) would be definitive proof of the compound's elemental composition. |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum, which will require a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons if applicable.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.
Section 5: Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-dichloro-4-nitroaniline is widely available. The following information is based on the known hazards of structurally analogous compounds, such as other dichloroanilines and nitroanilines, which are classified as highly toxic.[7][8][9][10]
Potential Hazards:
-
Acute Toxicity: Expected to be highly toxic if swallowed, inhaled, or in contact with skin.[7][9]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7][9]
-
Skin/Eye Irritation: Likely to be a skin and eye irritant.[1][8]
-
Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[11]
Handling and Personal Protective Equipment (PPE):
-
Work exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate PPE at all times: a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and tightly sealed safety goggles or a face shield.
-
Avoid generating dust. Handle as a solution where possible.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or an area with restricted access.[7]
Disposal:
-
Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.
Section 6: Conclusion
2,3-Dichloro-4-nitroaniline is a chemical intermediate whose value lies in its potential as a versatile building block for more complex molecules. While its applications are not yet widely documented, a thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables researchers to explore its utility in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and material science. Rigorous adherence to safety protocols is paramount when working with this and related compounds.
References
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2,3-Dichloro-4-nitroaniline: Synthesis, Applications, and Significance in Chemical Intermediates. (2025, October 11). Chembp. [Link]
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2,3-Dichloro-4-nitroaniline. PubChem. Retrieved December 17, 2023, from [Link]
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2-chloro-4-nitroaniline. (2025, May 20). ChemSynthesis. [Link]
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2,6-Dichloro-4-nitroaniline. Solubility of Things. Retrieved December 17, 2023, from [Link]
-
2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. (2025, April 1). Penta Chemicals. [Link]
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3-Chloro-4'-nitroaniline. Solubility of Things. Retrieved December 17, 2023, from [Link]
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4-Chloro-3-nitroaniline. PubChem. Retrieved December 17, 2023, from [Link]
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Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. Retrieved December 17, 2023, from [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved December 17, 2023, from [Link]
-
Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. Retrieved December 17, 2023, from [Link]
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